3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol typically involves the formation of the azetidine ring followed by the introduction of the 2,4-difluoro-5-methylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4-difluoro-5-methylbenzylamine with an appropriate epoxide can lead to the formation of the desired azetidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to achieve efficient production. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the azetidine ring to other cyclic or acyclic structures.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives and fluorinated phenyl compounds. Examples include:
- 3-(2,4-Difluorophenyl)azetidin-3-ol
- 3-(2,4-Difluoro-5-chlorophenyl)azetidin-3-ol
- 3-(2,4-Difluoro-5-methylphenyl)azetidin-2-one
Uniqueness
3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol is unique due to the specific substitution pattern on the phenyl ring and the presence of the hydroxyl group on the azetidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-(2,4-difluoro-5-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H11F2NO/c1-6-2-7(9(12)3-8(6)11)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3 |
InChI Key |
DVBXYIMFFMOAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C2(CNC2)O |
Origin of Product |
United States |
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